Product packaging for Ethyl 4-Ethynylbenzoate(Cat. No.:CAS No. 10602-03-6)

Ethyl 4-Ethynylbenzoate

Cat. No.: B180832
CAS No.: 10602-03-6
M. Wt: 174.2 g/mol
InChI Key: CKAGLAFXBLZHAS-UHFFFAOYSA-N
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Description

Significance of Aryl Ethynyl (B1212043) Esters in Contemporary Organic Synthesis Research

Aryl ethynyl esters, the class of compounds to which Ethyl 4-ethynylbenzoate belongs, are of considerable importance in modern organic synthesis. Their significance stems from the presence of two key functional moieties: the aromatic ester and the terminal alkyne. The terminal alkyne is particularly notable for its ability to participate in a wide array of chemical transformations.

These compounds are frequently used in:

Click Chemistry : The terminal alkyne group is a perfect substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. wikipedia.orgprecisepeg.com This reaction allows for the efficient and specific formation of triazole rings, linking molecular fragments with high yields and minimal byproducts. wikipedia.org

Polymer and Materials Science : Aryl ethynyl esters can serve as monomers for the synthesis of advanced polymers. bldpharm.comresearchgate.net The rigid, linear nature of the ethynyl group can be exploited to create materials with specific electronic, optical, or thermal properties.

Bioconjugation : The ability to undergo bioorthogonal reactions, such as click chemistry, makes these molecules useful for labeling and modifying biological macromolecules in complex environments. precisepeg.com

Cross-Coupling Reactions : The alkyne can undergo further coupling reactions (like Sonogashira or Cadiot-Chodkiewicz couplings) to build more complex carbon skeletons, making them valuable intermediates in the synthesis of pharmaceuticals and natural products.

Historical Context of Benzoate (B1203000) Ester Chemistry and Ethynyl Functionality Integration

The development of this compound as a reagent is built upon centuries of foundational organic chemistry.

Benzoate Ester Chemistry: The parent acid, benzoic acid, was discovered as early as the 16th century through the dry distillation of gum benzoin. newworldencyclopedia.org However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org The synthesis of its esters, known as benzoates, became a common practice with the development of esterification methods. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a fundamental method for producing esters like ethyl benzoate. wikipedia.orgquora.com Benzoate esters are known for their stability and have been used historically as preservatives and in fragrances. taylorandfrancis.comwikipedia.org

Integration of the Ethynyl Functionality: The introduction of a terminal alkyne onto an aromatic ring in a controlled manner is a more modern achievement, largely dependent on the development of transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, discovered in the 1970s, is a particularly powerful method for this transformation. This reaction typically involves the coupling of an aryl halide (like ethyl 4-iodobenzoate) with a terminal alkyne (often a protected form like trimethylsilylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst. chemsrc.com This breakthrough made bifunctional molecules like this compound readily accessible for broader research.

Table 2: Foundational Synthetic Reactions

Reaction Description Example
Fischer Esterification An acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water. wikipedia.org Benzoic acid + Ethanol ⇌ Ethyl benzoate + Water
Sonogashira Coupling A palladium-copper catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. Ethyl 4-iodobenzoate (B1621894) + Trimethylsilylacetylene → Ethyl 4-((trimethylsilyl)ethynyl)benzoate nih.gov

Overview of Current Research Trajectories for this compound

Current research heavily leverages the dual functionality of this compound, positioning it as a key building block in several advanced fields.

Materials Science and Polymer Chemistry : Researchers are exploring this compound as a monomer or a key building block for functional polymers and covalent organic frameworks (COFs). bldpharm.com The rigidity of the aromatic ring and the alkyne unit can be used to construct materials with defined porosity and high thermal stability. For example, polymers incorporating ethynyl moieties are being investigated for applications in conductive materials and bioelectronics. researchgate.net

Click Chemistry Applications : The compound is widely used as a "clickable" scaffold. tcichemicals.com Its terminal alkyne readily reacts with azide-functionalized molecules to create complex architectures. This is particularly valuable in drug discovery for generating libraries of compounds and in chemical biology for attaching probes to biomolecules. precisepeg.com

Synthesis of Complex Organic Molecules : this compound serves as a versatile starting material for the synthesis of more elaborate molecules. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the alkyne provides a reactive handle for building molecular complexity through cycloadditions and coupling reactions. This has been applied in the development of molecules with potential applications as organogelators and in medicinal chemistry. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B180832 Ethyl 4-Ethynylbenzoate CAS No. 10602-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethynylbenzoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h1,5-8H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLAFXBLZHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573863
Record name Ethyl 4-ethynylbenzoate
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10602-03-6
Record name Ethyl 4-ethynylbenzoate
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Record name Ethyl 4-ethynylbenzoate
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Chemical Transformations and Derivatization Strategies of Ethyl 4 Ethynylbenzoate

Click Chemistry Applications of the Terminal Alkyne Functionality

The terminal alkyne group of ethyl 4-ethynylbenzoate is a key feature that allows its participation in "click" chemistry reactions. tcichemicals.comtcichemicals.com Click chemistry refers to a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, and are easy to perform. tcichemicals.com The most prominent among these is the azide-alkyne cycloaddition.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction is a cornerstone of click chemistry and has been widely used to link various molecular fragments. tcichemicals.comrsc.org In the context of this compound, the terminal alkyne readily participates in CuAAC reactions with a wide range of organic azides.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270). nih.gov The presence of a ligand can accelerate the reaction and protect sensitive biomolecules from oxidative damage. nih.gov The resulting triazole ring is chemically stable and serves as a robust linker, connecting the benzoate (B1203000) moiety to other molecules. units.it This strategy has been employed in the synthesis of complex molecules, including potential therapeutic agents. For instance, mthis compound, a closely related compound, has been used in the Sharpless cycloaddition with azide derivatives to create 1,4-diphenyl-1,2,3-triazole compounds. researchgate.net

Table 1: Representative CuAAC Reaction with a Derivative of this compound

Reactant 1Reactant 2Catalyst SystemProductApplicationReference
Mthis compoundAzide derivativeNot specified1,4-disubstituted-1,2,3-triazoleSynthesis of Hedgehog pathway inhibitors researchgate.net
Mthis compound4-Iodo-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazolePd(PPh₃)₂Cl₂, CuI, DIEAMethyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoateSynthesis of antifungal agents mdpi.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems, limiting its application in biological contexts. d-nb.info Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative. d-nb.infomagtech.com.cn This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst. magtech.com.cnnih.gov

Although this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained cyclooctyne (B158145) moiety. Alternatively, it can react with molecules that already contain a strained alkyne. The driving force for this reaction is the release of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn SPAAC has become a powerful tool for bioconjugation, allowing for the labeling and tracking of biomolecules in living cells. nih.govrsc.org The reaction is highly bioorthogonal, meaning it does not interfere with native biochemical processes. magtech.com.cn The development of various substituted cyclooctynes has expanded the scope and reaction rates of SPAAC. nih.govrsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

The ester and ethynyl (B1212043) groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). smolecule.comnih.govresearchgate.net These groups direct incoming electrophiles to the meta position. smolecule.com Common EAS reactions include nitration, halogenation, and sulfonation. The reduced reactivity compared to unsubstituted benzene means that harsher reaction conditions may be required. smolecule.com

Conversely, the electron-withdrawing nature of the substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. masterorganicchemistry.comchemistrysteps.comlibretexts.org For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a leaving group (like a halogen) that can be displaced by a nucleophile. chemistrysteps.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The electron-withdrawing groups stabilize this intermediate, facilitating the reaction. libretexts.org

Modifications of the Ester Group

The ethyl ester group of this compound provides another handle for chemical modification, primarily through hydrolysis and transesterification.

Hydrolysis to 4-Ethynylbenzoic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-ethynylbenzoic acid, under either acidic or basic conditions. smolecule.comchemicalbook.com Basic hydrolysis, or saponification, is often preferred as it is an irreversible process. smolecule.com Common reagents for this transformation include lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107). mdpi.comchemicalbook.com The resulting 4-ethynylbenzoic acid is a valuable intermediate itself, used in the synthesis of polymers and photosensitizers for dye-sensitized solar cells. sigmaaldrich.comlookchem.com

Table 2: Conditions for Hydrolysis of Ethynylbenzoate Esters

Starting MaterialReagentsSolventProductYieldReference
4-ETHYNYL-BENZOIC ACID METHYL ESTERLiOHMethanol/Water4-Ethynylbenzoic acid77% chemicalbook.com
Methyl 4-(trimethylsilylethynyl)benzoateNaOHEthanol/Water4-Ethynylbenzoic acid90% whiterose.ac.uk
Methyl 4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoateLiOHTHF/Water4-((1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-pyrazol-4-yl)ethynyl)benzoic acidNot specified mdpi.com

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.orgresearchgate.net This reaction allows for the modification of the ester group of this compound to introduce different alkyl or aryl groups. smolecule.com The reaction is an equilibrium process, and using a large excess of the desired alcohol can drive the reaction to completion. libretexts.org This method is useful for fine-tuning the properties of the molecule, such as its solubility or reactivity. Both acid-catalyzed and base-catalyzed mechanisms are possible. rsc.orgrsc.org The choice of catalyst and reaction conditions depends on the specific substrates and desired product. researchgate.net

Reduction of the Ester to Alcohol

The ethyl ester group of this compound can be selectively reduced to a primary alcohol, yielding (4-ethynylphenyl)methanol, while leaving the alkyne group intact. This transformation is typically achieved using powerful hydride-based reducing agents. lookchem.com

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. adichemistry.commasterorganicchemistry.com The reaction is generally carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. masterorganicchemistry.comlumenlearning.com Due to the high reactivity of LiAlH₄, the reaction proceeds efficiently, but care must be taken as it reacts violently with water and other protic sources. adichemistry.com

Diisobutylaluminium hydride (DIBAL-H) is another common reagent for ester reduction. wikipedia.org While it is widely known for its ability to partially reduce esters to aldehydes at low temperatures (e.g., -78 °C), it can also effect the complete reduction to a primary alcohol. masterorganicchemistry.comscribd.com This typically requires using multiple equivalents of DIBAL-H or conducting the reaction at higher temperatures. scribd.com DIBAL-H acts as an electrophilic reducing agent, coordinating to the carbonyl oxygen before delivering the hydride. youtube.com The choice between LiAlH₄ and DIBAL-H can depend on the desired selectivity and the presence of other functional groups in the molecule.

The resulting product, (4-ethynylphenyl)methanol, is a valuable intermediate for further synthesis, for instance, in the preparation of coordination polymers. figshare.com

Reducing AgentTypical ConditionsProductKey Features
Lithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or THF(4-ethynylphenyl)methanolPowerful, non-selective reducing agent; reduces esters and carboxylic acids to primary alcohols. lumenlearning.com
Diisobutylaluminium hydride (DIBAL-H)Toluene or hexane; multiple equivalents or elevated temperature(4-ethynylphenyl)methanolCan be selective for aldehyde formation at low temperatures; complete reduction to alcohol is also possible. wikipedia.orgscribd.com

Alkyne Functional Group Transformations

The terminal alkyne of this compound is a hub of reactivity, enabling a variety of addition, cycloaddition, and polymerization reactions.

The carbon-carbon triple bond can undergo addition reactions with water (hydration) and hydrogen halides (hydrohalogenation) to introduce new functional groups. The regioselectivity of these additions is a key consideration.

Hydration: The addition of water across the alkyne can yield either a ketone or an aldehyde, depending on the reaction conditions.

Markovnikov Hydration: In the presence of a mercury(II) salt (like HgSO₄) in aqueous sulfuric acid, hydration follows Markovnikov's rule. libretexts.org The hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to the more stable ketone. For this compound, this would produce ethyl 4-(2-oxopropyl)benzoate.

Anti-Markovnikov Hydration: Hydroboration-oxidation provides a route to the anti-Markovnikov addition product. libretexts.org The reaction involves the addition of a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN to prevent double addition) across the triple bond, where the boron atom adds to the terminal, less sterically hindered carbon. libretexts.orglibretexts.org Subsequent oxidative workup with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding an enol that tautomerizes to an aldehyde. libretexts.org For this compound, this pathway would result in the formation of ethyl 4-(2-oxoethyl)benzoate. A similar reaction has been documented for the analogous mthis compound, which upon hydroboration with pinacolborane, yields the anti-Markovnikov vinylboronate ester. rsc.org

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) also typically follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon. leah4sci.com This proceeds through a vinyl carbocation intermediate, with the stability of the intermediate dictating the regioselectivity. slideshare.net In the specific case of HBr, the regioselectivity can be reversed to anti-Markovnikov addition if the reaction is carried out in the presence of peroxides or UV light, which initiates a free-radical mechanism. libretexts.orgslideshare.net

ReactionReagentsRegioselectivityProduct from this compound
HydrationH₂O, H₂SO₄, HgSO₄MarkovnikovEthyl 4-(2-oxopropyl)benzoate (a ketone)
Hydration1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOHAnti-MarkovnikovEthyl 4-(2-oxoethyl)benzoate (an aldehyde)
HydrohalogenationH-X (e.g., HBr, HCl)MarkovnikovEthyl 4-(2-haloethenyl)benzoate
HydrohalogenationHBr, Peroxides (ROOR)Anti-MarkovnikovEthyl 4-(1-bromoethenyl)benzoate

While the copper-catalyzed azide-alkyne cycloaddition (a "click" reaction) is a prominent reaction of terminal alkynes, other cycloadditions are also highly valuable. tcichemicals.comorganic-chemistry.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for ring formation where the alkyne can serve as the dienophile. anu.edu.au

In a typical Diels-Alder reaction, an alkyne reacts with a conjugated diene to form a six-membered ring. cas.cz When this compound acts as the dienophile, its electron-withdrawing ester group can activate the alkyne, facilitating the reaction. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene derivative. More complex dienes, such as cyclopentadiene (B3395910) or various heterocyclic dienes (e.g., pyrones), can be used to rapidly construct polycyclic and heterocyclic frameworks. anu.edu.auresearchgate.net These reactions are often promoted by heat or Lewis acid catalysis and are fundamental in synthetic organic chemistry for building molecular complexity in a single step. anu.edu.authieme-connect.de

The alkyne functionality of this compound makes it a suitable monomer for polymerization, leading to the formation of poly(phenylacetylene) derivatives. These polymers are of interest due to their conjugated backbones, which can impart unique electronic and photophysical properties. rsc.org

Transition-metal catalysis, particularly with rhodium complexes, is a highly effective method for polymerizing substituted phenylacetylenes. rsc.orgmdpi.com Catalysts such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) are frequently employed, often in the presence of a base. mdpi.comalfachemic.com These systems can initiate a coordination-insertion mechanism, sometimes proceeding as a living polymerization, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. mdpi.com The polymerization of phenylacetylenes bearing ester groups has been successfully demonstrated. mdpi.com The resulting polymers typically possess a highly stereoregular, cis-transoidal structure. oup.com

In addition to metal-catalyzed routes, thermal polymerization is also possible. The solid-state polymerization of p-ethynylbenzoic acid, a close analogue of this compound, has been shown to occur upon heating, yielding an amorphous poly(phenylacetylene) derivative. acs.org

Polymerization MethodCatalyst/InitiatorKey FeaturesResulting Polymer Type
Coordination PolymerizationRhodium(I) complexes (e.g., [Rh(nbd)Cl]₂)High yields and high molecular weight polymers; can be a living polymerization, allowing for controlled architecture. mdpi.comoup.comPoly(this compound) with a conjugated backbone.
Thermal PolymerizationHeat (in solid-state)Metal-free; proceeds via topochemical reaction if crystal packing is favorable. acs.orgAmorphous poly(phenylacetylene) derivative. acs.org

Advanced Applications in Materials Science and Polymer Chemistry Research

Utilization as a Monomer in Polymer Synthesis

The presence of a reactive alkyne group allows Ethyl 4-ethynylbenzoate to be used as a monomer in the synthesis of specialized polymers. This functionality is key to developing polymers with tailored architectures and properties.

Polymeric Materials with Ethynyl (B1212043) Side Chains

This compound and its derivatives are used to synthesize poly(phenylacetylene)s, which are conjugated polymers with unique electronic and structural properties. lookchem.com These polymers are typically created through polymerization reactions catalyzed by transition metal complexes, such as those containing rhodium or tungsten. lookchem.comresearchgate.net For instance, research has shown the successful polymerization of related monomers like mthis compound using a WCl₆/Ph₄Sn catalyst system, yielding polymers with molecular weights in the range of 10,000 to 15,000 g/mol . lookchem.com

The resulting polymers, such as poly(mthis compound), can possess a high degree of specific stereochemistry (e.g., 81% cis-double bonds), which influences the polymer's secondary structure, such as forming a helical conformation. acs.orgfsu.edu These helical poly(phenylacetylene)s are of interest for applications in chiral sensing and enantiomer resolution. fsu.edu The properties of these polymers, including their solubility and thermal stability, can be tuned by copolymerizing the ethynylbenzoate monomer with other monomers like phenylacetylene (B144264). researchgate.net

Table 1: Examples of Polymerization of Ethynylbenzoate Monomers

Monomer Catalyst System Resulting Polymer Molecular Weight (Mw/Mn) Key Finding Source(s)
Mthis compound WCl₆/Ph₄Sn Poly(mthis compound) 10,000-15,000 g/mol (Mw/Mn ≤ 2.1) Successful polymerization of an acetylenic monomer with an activated ester group. lookchem.com
4-Ethynyl-4′-(N,N-diethylamino)azobenzene (EAAB) with Phenylacetylene [Rh(nbd)Cl]₂–Et₃N Poly(EAAB-co-PA) High molecular weight Copolymers showed high thermal stability (≥300 °C) and significant third-order nonlinear optical susceptibility. researchgate.net
Bis(4-carboxyphenyl)acetylene Rhodium catalyst, then condensation Poly-2S Mn = 1.3 × 10⁴ (Mw/Mn = 1.6) Synthesis of optically active poly(diphenylacetylene) derivatives for evaluation as chiral stationary phases. mdpi.com

Cross-linking Agents in Polymer Networks

The terminal alkyne group in this compound provides a reactive site for cross-linking reactions, which are essential for creating stable, three-dimensional polymer networks. numberanalytics.com While direct studies extensively detailing this compound as a primary cross-linker are not prevalent, the chemical principles of its alkyne functionality are well-established in polymer chemistry. Alkynes can undergo various cross-linking reactions, including radical-mediated thiol-yne click chemistry, thermal polymerization, and cycloaddition reactions. numberanalytics.comnih.govresearchgate.net

Polymers functionalized with alkyne groups can be cross-linked by reacting them with multi-functional molecules like dithiols under UV irradiation. nih.govacs.org This thiol-yne reaction is efficient and tolerant to oxygen, making it advantageous for manufacturing processes like 3D printing. researchgate.net The ability of the alkyne group to react twice with thiol groups allows for the formation of highly cross-linked networks. researchgate.net This potential for creating cross-linked structures makes monomers like this compound valuable for designing polymer networks with tailored mechanical properties and thermal stability. numberanalytics.comresearchgate.net

Applications in Organic Electronic Materials

This compound serves as a crucial building block for synthesizing novel organic materials with advanced electronic and photophysical properties. lookchem.com Its rigid structure and reactive alkyne handle are leveraged to construct complex molecules for various optoelectronic applications.

Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. nih.govkobv.de This effect is often the result of restricted intramolecular rotations in the aggregated state. This compound is used as a synthetic precursor for creating AIE-active luminogens (AIEgens).

For example, research has demonstrated that integrating an ethyl benzoate (B1203000) unit into diarylethene systems can produce molecules with both photochromic and AIE properties. acs.org Similarly, it has been used in the Sonogashira coupling reaction to synthesize larger, conjugated molecules that exhibit AIE characteristics. The propeller-shaped luminogens created through such syntheses can show high quantum yields in the solid state. researchgate.net These materials are promising for applications in sensing, bio-imaging, and optoelectronic devices. nih.gov

Photoelectric Materials

In the field of photoelectric materials, particularly for solar energy conversion, this compound and its analogs act as important structural components. The ethynyl group serves as a rigid and conductive π-linker, connecting donor and acceptor moieties in photosensitizers used in dye-sensitized solar cells (DSSCs). mdpi.comrsc.org

While research often highlights the parent compound, 4-ethynylbenzoic acid, or the methyl ester, the principles apply to the ethyl ester as well. lookchem.com For instance, 4-ethynylbenzoic acid is used to prepare zinc porphyrins that act as photosensitizers in DSSCs. lookchem.com The ethynylbenzoate group often functions as an anchoring group to the semiconductor surface (like TiO₂) and as part of the "push-pull" architecture of the dye, which facilitates efficient charge separation and injection. mdpi.comacs.org The introduction of an ethynyl group into porphyrin dyes has been shown to broaden the absorption region, leading to improved light-harvesting ability and higher solar cell efficiency. rsc.org

Table 2: Application of Ethynylbenzoate Derivatives in Photoelectric Materials

Material System Role of Ethynylbenzoate Derivative Key Finding Source(s)
Zinc Porphyrin Dyes Anchoring group and π-linker Used to prepare photosensitizers for dye-sensitized solar cells (DSSCs). lookchem.com
Push-Pull Zn Porphyrins Extended π-conjugation linker An ethynyl group extended conjugation, broadened absorption, and led to a high power conversion efficiency of 6.25%. rsc.org
β-Substituted Porphyrins Arylethynyl linker The ethynyl linker creates extensive conjugation, leading to a "push-pull" effect for charge delocalization, relevant for photovoltaic applications. acs.org

Organic Optoelectronic Device Components

The unique electronic properties derived from molecules synthesized with this compound make them suitable for components in organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and materials with nonlinear optical (NLO) properties. researchgate.netacs.orgnih.gov

Polymers derived from ethynyl-containing monomers, including those related to this compound, can exhibit significant third-order NLO susceptibility. researchgate.net For example, copolymers of phenylacetylene and an azo-functionalized ethynyl monomer were found to have a third-order nonlinear susceptibility (χ⁽³⁾) as high as 4.62×10⁻¹¹ esu, making them promising for applications in optical switching and information storage. researchgate.net Furthermore, the ethynylphenyl moiety is a common structural element in chalcone (B49325) derivatives investigated for NLO applications and as emissive layers in solution-processed OLEDs. dntb.gov.uaanalis.com.my The conjugated system provided by the ethynyl linker is crucial for facilitating intramolecular charge transfer, which is essential for both NLO activity and electroluminescence. analis.com.my

Development of Liquid Crystalline Phases

This compound is a key precursor in the synthesis of thermotropic liquid crystals, materials that exhibit intermediate phases (mesophases) between a crystalline solid and an isotropic liquid. ox.ac.uk The unique bent or "banana" shape of certain molecules can lead to the formation of over fifty distinct liquid crystal phases, a significant increase from the five typically observed for simple rod-like molecules. ox.ac.uk These banana phases are of particular interest due to their potential for ultra-fast switching under electric fields. ox.ac.uk

A significant application of this compound is in the synthesis of novel achiral banana-shaped liquid crystals containing a 1,2,3-triazole ring. tandfonline.comtandfonline.com These materials are synthesized using a copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry" reaction. tandfonline.comtandfonline.com

The synthesis involves the reaction of an alkyl 4-ethynylbenzoate derivative with an azido-functionalized compound. In a typical procedure, this compound (referred to as B1 in some studies) is reacted with 4-azidobenzoate (A) in the presence of a copper(II) sulfate (B86663) (CuSO₄·5H₂O) catalyst and sodium ascorbate (B8700270) as a reducing agent. tandfonline.comtandfonline.com The reaction is often carried out in a solvent mixture such as THF/H₂O and refluxed for 24 hours. tandfonline.com This reaction efficiently forms the central, bent 1,2,3-triazole core that is characteristic of these banana-shaped mesogens. tandfonline.com The general synthetic route allows for the creation of a series of compounds by varying the terminal alkyl chains, which enables systematic studies of their liquid crystalline properties. tandfonline.com

Table 1: Synthesis of Triazole-Based Liquid Crystal (T1)

Reactant 1 Reactant 2 Catalyst/Reagents Conditions Product

This table illustrates a representative synthesis based on procedures described in the literature. tandfonline.com

The incorporation of the this compound moiety into the final molecular structure has a profound influence on the resulting mesophase behavior. The rigid phenyl ring and the ester group at both ends of the synthesized triazole compounds contribute to the formation of stable liquid crystalline phases. tandfonline.com

Research on a series of these triazole-based compounds (T0-T7), where the terminal alkyl chain length was varied, demonstrated that the presence and type of mesophase are strongly dependent on this structural modification. tandfonline.comtandfonline.com While the compound directly synthesized from this compound (T1) did not show a mesophase, longer-chain analogues (T2-T7) exhibited a stable smectic A (SmA) mesophase over a wide temperature range, in some cases spanning approximately 50°C. tandfonline.comtandfonline.com The SmA phase is characterized by molecules organized in layers. The transition temperatures, including melting points and clearing points (transition to the isotropic liquid phase), were found to vary with the length of the terminal carbon chain, showing a distinct odd-even effect. tandfonline.com This effect describes the alternating behavior of transition temperatures as the number of carbon atoms in the alkyl chain switches between odd and even.

Table 2: Phase Transition Temperatures for Triazole-Based Liquid Crystals (Tn)

Compound Terminal Chain (n) Melting Point (°C) Clearing Point (°C) Mesophase
T1 2 (Ethyl) 196.4 - None
T2 3 191.0 195.1 SmA
T3 4 153.3 201.0 SmA
T4 5 162.7 194.5 SmA
T5 6 155.3 194.8 SmA
T6 7 158.5 188.7 SmA

Data sourced from differential scanning calorimetry (DSC) studies. tandfonline.com Note: T0 (with a phenyl group instead of an alkyl chain) decomposed before melting. tandfonline.com

The introduction of the heteroaromatic 1,2,3-triazole ring, formed from the ethynyl group, is crucial as it alters the molecule's polarity and dielectric anisotropy, which are fundamental properties governing liquid crystal behavior. tandfonline.com

Integration into Supramolecular Assemblies and Frameworks

The chemical structure derived from this compound is well-suited for integration into larger, ordered supramolecular assemblies. Supramolecular chemistry involves the association of molecules through non-covalent interactions, such as hydrogen bonding. massey.ac.nz Bent-core liquid crystals themselves represent a fascinating area of supramolecular chemistry due to the spontaneous polar ordering and chirality that can emerge from achiral molecules. tandfonline.commdpi.com

Research in Medicinal Chemistry and Biological Applications

Scaffold for Pharmaceutical Intermediate Synthesis

Ethyl 4-ethynylbenzoate's role as a pharmaceutical intermediate is well-established. lookchem.combldpharm.com The terminal alkyne group is particularly useful, allowing for its participation in powerful coupling reactions, such as click chemistry, to construct larger, more intricate molecular architectures. tcichemicals.com

The design of new therapeutic agents often involves the strategic combination of different molecular fragments to achieve a desired biological effect. This compound is a key reagent in this process. A notable example is the synthesis of novel triazole derivatives with antifungal properties. In one study, the closely related analogue Mthis compound was used as a key building block. nih.gov It was reacted with a pyrazole (B372694) derivative under Sonogashira coupling conditions to create a series of phenylethynyl pyrazole compounds. nih.gov This synthetic strategy aimed to combine the structural features of azole antifungals with a phenylacetylene (B144264) linker to explore new chemical space and identify potent bioactive molecules. nih.gov The general principle of using benzoate (B1203000) structures to create bioactive derivatives is also seen in the synthesis of various thiazole (B1198619) benzoates and N-phenylbenzamides, which are then evaluated for their biological potential. researchgate.netrasayanjournal.co.in

While various benzoic acid derivatives are investigated for a wide range of pharmacological activities, including analgesic and anti-inflammatory effects, specific documentation detailing the use of this compound as a direct precursor for commercially available or late-stage development analgesics and anti-inflammatory drugs is not extensively reported in the scientific literature. The treatment for conditions involving pain and inflammation often relies on non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, but the synthetic pathways for these agents are diverse. nih.gov

Investigation of Biological Activity Profiles

Following the synthesis of derivatives from this compound and its analogues, these new compounds undergo rigorous testing to determine their biological effects. This screening process is essential for identifying promising candidates for further development.

Derivatives of benzoate esters have shown potential as antimicrobial agents. For instance, studies on various methyl benzoate derivatives demonstrated antibacterial activity against both Gram-negative bacteria like Pseudomonas aeruginosa and Gram-positive bacteria such as Staphylococcus aureus. marmara.edu.tr Research into orsellinates (2,4-dihydroxy-6-methylbenzoates) has revealed that the length of the ester chain can influence antibacterial efficacy. scielo.br In a systematic study, methyl 4-nitrobenzoate, an analogue of the core structure, showed higher antibacterial activity against S. aureus and P. aeruginosa at a concentration of 2 mg/mL than the parent compound, methyl benzoate. marmara.edu.tr

Table 1: Antibacterial Activity of Methyl Benzoate Derivatives

CompoundBacterial StrainConcentrationInhibitionSource
Methyl 4-nitrobenzoateP. aeruginosa2 mg/mLHigher than control marmara.edu.tr
Methyl 4-nitrobenzoateS. aureus2 mg/mLHigher than control marmara.edu.tr
Methyl 4-methylbenzoateS. aureusLow concentrationsVery low activity marmara.edu.tr
Methyl 4-chlorobenzoateS. aureusLow concentrationsVery low activity marmara.edu.tr

The use of ethynylbenzoate derivatives in creating potent antifungal agents is a significant area of research. In a study that synthesized a series of triazole derivatives using Mthis compound, several compounds exhibited excellent in vitro antifungal activities. nih.gov Compound 6c from this series was particularly effective, showing superior activity against several fungal strains compared to the widely used antifungal drug fluconazole. nih.gov This compound also demonstrated efficacy against fluconazole-resistant strains of Candida albicans. nih.gov

Table 2: In Vitro Antifungal Activity (MIC, μg/mL) of a Lead Derivative (6c)

Fungal StrainCompound 6c (MIC)Fluconazole (MIC)Source
Candida albicans0.06250.25 nih.gov
Cryptococcus neoformans0.06251.0 nih.gov
Aspergillus fumigatus4.064.0 nih.gov
C. albicans (resistant strain 100)4.0>64 nih.gov
C. albicans (resistant strain 103)4.0>64 nih.gov

The potential for benzoate derivatives to act as antioxidants has also been explored. The antioxidant capacity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. marmara.edu.trplos.org A systematic investigation of several methyl benzoate analogues revealed that the type of substituent on the benzene (B151609) ring significantly influences the antioxidant activity. marmara.edu.tr At a concentration of 2 mg/mL, methyl 4-methoxybenzoate (B1229959) showed the highest DPPH radical scavenging activity (74.29%), which was considerably higher than the parent methyl benzoate (58.36%). marmara.edu.tr This suggests that the introduction of electron-donating groups can enhance the antioxidant potential of the benzoate structure. marmara.edu.tr

Table 3: DPPH Radical Scavenging Activity of Methyl Benzoate Derivatives at 2 mg/mL

CompoundDPPH Scavenging Activity (%)Source
Methyl 4-methoxybenzoate74.29 marmara.edu.tr
Methyl 4-chlorobenzoate68.45 marmara.edu.tr
Methyl 4-nitrobenzoate63.15 marmara.edu.tr
Methyl benzoate (Control)58.36 marmara.edu.tr
Methyl 4-methylbenzoate51.36 marmara.edu.tr

Role in Conjugation Chemistry for Bioconjugation

This compound serves as a valuable building block in conjugation chemistry, particularly in the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.com The terminal alkyne group of this compound provides a reactive handle for covalent ligation with azide-functionalized molecules, forming a stable 1,2,3-triazole linkage. This reaction is highly efficient, proceeds in a variety of solvents, including water, and generates minimal byproducts, making it ideal for creating complex molecular architectures and for bioconjugation. tcichemicals.com

The utility of this chemistry allows for the linking of this compound to a wide array of substrates, including peptides, proteins, and other biomolecules, as well as synthetic polymers and surfaces. tcichemicals.comresearchgate.net This enables the rapid construction of compound libraries and the development of novel materials. For instance, the principles of click chemistry have been used to create potential HIV protease inhibitors and to synthesize C-oligomannosides that act as inhibitors for enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis. tcichemicals.com

A specific application involves the synthesis of fluorescent metal-organic framework (MOF) linkers. In one study, this compound was a key reactant in a Sonogashira cross-coupling reaction to create a donor-acceptor-donor type benzothiadiazole-based molecule. acs.org This resulting organic linker exhibits aggregation-induced emission enhancement (AIEE), a phenomenon with applications in sensing and bio-imaging. acs.org

Table 1: Example of this compound in Conjugation Chemistry

Reactant 1 Reactant 2 Reaction Type Catalyst/Reagents Product Application Reference

Toxicity and Cytotoxicity Research

However, hazard information is available from GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications. According to notifications provided to the European Chemicals Agency (ECHA), this compound is considered an irritant. nih.govchembk.com It is classified as causing skin irritation and serious eye irritation. nih.govchembk.com Furthermore, it may cause respiratory irritation. nih.gov The parent compound, 4-ethynylbenzoic acid, is also noted to have low toxicity but can be irritating to the skin and eyes. chembk.com

It is important to note that the related compound, ethyl 4-methylbenzoate, is considered to be readily biodegradable and suggests moderate toxicity to aquatic organisms, though specific data is also limited. guidechem.com Due to the lack of comprehensive toxicological data for this compound, it should be handled with care, employing standard laboratory safety protocols. chembk.com

Table 2: GHS Hazard Information for this compound

Hazard Class Hazard Statement GHS Code Pictogram Signal Word Reference
Skin corrosion/irritation Causes skin irritation H315 Irritant (GHS07) Warning nih.gov
Serious eye damage/eye irritation Causes serious eye irritation H319 Irritant (GHS07) Warning nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
4-Ethynylbenzoic acid 10602-00-3 C₉H₆O₂
This compound 10602-03-6 C₁₁H₁₀O₂
Ethyl 4-methylbenzoate 94-08-6 C₁₀H₁₂O₂
Copper(I) iodide 7681-65-4 CuI
Triphenylphosphine 603-35-0 C₁₈H₁₅P
Dichlorobis(triphenylphosphine)palladium(II) 13965-03-2 C₃₆H₃₀Cl₂P₂Pd

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in the characterization of ethyl 4-ethynylbenzoate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethyl group protons typically appear as a triplet and a quartet, while the aromatic protons resonate in the downfield region, and the acetylenic proton shows a characteristic singlet. rsc.orgrsc.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. vaia.com For this compound, distinct signals are observed for the ethyl group carbons, the aromatic carbons, the ester carbonyl carbon, and the two sp-hybridized carbons of the ethynyl (B1212043) group. vaia.comrsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (ethyl)1.43Triplet7.1
-CH₂ (ethyl)4.43Quartet7.1
Aromatic-H7.76Doublet of doublets8.2, 1.7
Aromatic-H8.15Doublet of doublets8.3, 1.7
Acetylenic-H3.25SingletN/A

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (ethyl)14.10
-CH₂ (ethyl)61.67
Acetylenic-C82.5 (estimated)
Acetylenic-C-Ar80.5 (estimated)
Aromatic-C129.91
Aromatic-C132.05
Aromatic-C (ipso to ester)134.11
Aromatic-C (ipso to alkyne)117.89 (estimated)
C=O (ester)164.78

Note: Some values are estimated based on typical chemical shift ranges for similar functional groups. Precise assignments often require 2D NMR techniques. rsc.org

To unambiguously assign the proton and carbon signals, especially in more complex molecules, two-dimensional (2D) NMR experiments are utilized. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbons they are directly attached to or are several bonds away from, respectively. While specific 2D NMR data for this compound is not detailed in the provided search results, these are standard methods applied in its structural confirmation.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. researchgate.netdocbrown.info The molecular ion peak (M⁺) in the mass spectrum of this compound confirms its molecular weight of 174.20 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃). For this compound, characteristic fragments would also arise from cleavages related to the aromatic ring and the ethynyl substituent. docbrown.info

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. mdpi.com For this compound (C₁₁H₁₀O₂), the exact mass is calculated to be 174.0681 Da. chemspider.com HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. rsc.org

In the IR spectrum of this compound, characteristic absorption bands are expected for the C-H stretches of the aromatic ring and the ethyl group, the C=O stretch of the ester, the C-O stretch of the ester, and the characteristic sharp, weak absorption for the terminal alkyne C≡C stretch and the ≡C-H stretch. chemicalbook.com

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Acetylenic C-HStretch~3300
Aromatic C-HStretch~3100-3000
Aliphatic C-HStretch~2980-2850
C≡CStretch~2110
C=O (ester)Stretch~1720
Aromatic C=CStretch~1600, 1500
C-O (ester)Stretch~1250, 1100

Raman spectroscopy can also be used to identify these functional groups. The C≡C stretch, in particular, often gives a strong signal in the Raman spectrum. chemicalbook.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-layer chromatography (TLC) is a quick and convenient method for qualitative analysis. rsc.org By comparing the retention factor (Rf) of the synthesized compound to that of a known standard, its identity can be suggested, and the presence of impurities can be detected.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful quantitative techniques for purity assessment. mdpi.comwpmucdn.com In GC, the compound is vaporized and passed through a column, separating it from any non-volatile impurities or byproducts. wpmucdn.com HPLC is suitable for less volatile or thermally sensitive compounds and can be used to determine the percentage purity of this compound. mdpi.comsielc.com These methods are also crucial for following the consumption of reactants and the formation of products over time during a chemical reaction. wpmucdn.com

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. In the context of this compound, GC coupled with mass spectrometry (GC-MS) is a powerful tool for its identification and quantification. While specific retention times for this compound are dependent on the column and experimental conditions, related compounds like 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) have been successfully analyzed using GC-MS, demonstrating the technique's applicability. nih.gov The method development for such analyses often involves optimizing parameters like the organic solvent, extraction time, and pH to achieve a high enrichment factor and sensitivity. nih.gov For instance, the analysis of a similar compound, ethyl 4-tert-butylbenzoate, shows a Kovats retention index of 1486 on a standard non-polar column, providing a reference point for the expected behavior of benzoate (B1203000) esters in GC. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the separation, identification, and purification of non-volatile or thermally sensitive compounds. For this compound and its derivatives, HPLC is a key analytical method. bldpharm.combldpharm.com For example, in the synthesis and analysis of cannabigerol (B157186) derivatives, HPLC was used to determine the purity of related resorcinol (B1680541) methyl ester derivatives. mdpi.com The selection of the column, mobile phase, and detector are critical for achieving optimal separation and detection. For instance, an Agilent InfinityLab Poroshell 120 EC-C18 column with an acetonitrile/formic acid mobile phase has been used for similar compounds. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile separation technique used to monitor reaction progress, identify compounds, and determine their purity. alfa-chemistry.com In the analysis of organic compounds like this compound, TLC is used to determine the relative polarities of substances. utexas.edu The stationary phase is typically a polar material like silica (B1680970) gel, and the mobile phase is a less polar solvent mixture, such as ethyl acetate (B1210297) and hexanes. utexas.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions. For example, in the separation of components in an ethyl acetate fraction, TLC can be used to isolate a single band for further study. researchgate.net The visualization of spots on the TLC plate is often achieved using UV light or a staining agent like phosphomolybdic acid. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions typically involve π to π* orbitals. The UV-Vis spectrum of ethyl acetate, a component of the title compound's ester group, shows an absorption maximum at 206 nm. sielc.com A study on ethyl 4-aminobenzoate (B8803810), an analog of this compound, shows UV-Vis absorption spectra with distinct peaks that are influenced by the solvent environment. researchgate.net For instance, the absorption spectrum of ethyl 4-aminobenzoate in water differs from that in micellar solutions or cyclodextrins, indicating interactions with these supramolecular structures. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry are used to investigate the redox properties of a compound, providing information on its oxidation and reduction potentials. While specific cyclic voltammetry data for this compound was not found in the search results, studies on related compounds demonstrate the utility of this technique. For example, the electrochemical behavior of tetracaine (B1683103) hydrochloride, which contains a para-aminobenzoate fragment, has been studied to understand its interaction with other molecules. The electrochemical properties of such compounds can be influenced by their molecular structure and environment.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of materials. dtic.mil TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and crystallization behavior. researchgate.net For example, the thermal degradation of ethylcellulose, a related cellulosic polymer, has been shown to begin around 250.7 °C and end at 378.4 °C. researchgate.net These techniques are valuable for characterizing the thermal properties of polymers and organic compounds, which can be critical for their processing and application. dtic.mil

Computational Chemistry and Theoretical Investigations of Ethyl 4 Ethynylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of Ethyl 4-ethynylbenzoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution, orbital energies, and other electronic properties that govern its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For molecules like this compound, DFT is employed to optimize the ground-state geometry, calculate vibrational frequencies, and determine electronic properties such as molecular orbital energies. Studies on related aromatic esters and phenylacetylenic compounds frequently use functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results. These calculations can predict key parameters that influence the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical, as their difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.

Table 1: Representative Electronic Properties of this compound Calculable via DFT. (Note: These are illustrative values based on similar compounds, as specific published data for this molecule is scarce).
ParameterTypical Calculated ValueSignificance
Total Energy (Hartree)-573.5Represents the total electronic energy of the molecule in its optimized geometry.
HOMO Energy (eV)-6.8Indicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy (eV)-1.5Indicates the energy of the lowest energy unoccupied orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (eV)5.3Correlates with chemical reactivity; a larger gap implies greater stability.
Dipole Moment (Debye)2.5Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structures of localized bonds and lone pairs. For this compound, NBO analysis provides insights into charge distribution, intramolecular charge transfer, and the stabilizing effects of electron delocalization. It quantifies hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a filled π orbital of the phenyl ring and an empty π* orbital of the carbonyl group, or interactions involving the ethynyl (B1212043) group, can be quantified to understand the electronic communication across the molecule. This analysis is valuable for explaining the molecule's stability and the influence of its substituent groups on reactivity.

Table 2: Illustrative NBO Analysis Results for Key Interactions in this compound. (Note: Values are representative examples to illustrate the type of data obtained).
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
π(C5-C6) (Phenyl Ring)π(C7=O8) (Carbonyl)~2.5π-conjugation from ring to carbonyl.
π(C1≡C2) (Alkyne)π(C3-C4) (Phenyl Ring)~15.0Strong π-conjugation from alkyne to ring.
LP(O9) (Ether Oxygen)σ(C7-O9) (Ester Bond)~1.2Hyperconjugation contributing to ester stability.
π(C3-C4) (Phenyl Ring)π(C1≡C2) (Alkyne)~12.0Strong π-conjugation from ring to alkyne.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time. MD uses classical mechanics to simulate the movement of atoms in a molecule and its interactions with its environment. For this compound, MD simulations can be used to study the rotational freedom of the ethyl ester group and the ethynyl substituent, identifying the most stable conformations and the energy barriers between them. Furthermore, MD simulations can model intermolecular interactions by placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol) or within a larger assembly, such as a polymer matrix or the active site of a protein. This provides valuable information on solvation effects, aggregation behavior, and potential binding modes for biological applications.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are often impossible to observe experimentally. DFT calculations can map out the potential energy surface of a reaction involving this compound, identifying the lowest energy path from reactants to products.

A notable example is the study of the gold-catalyzed migratory insertion of alkynes. In a reaction involving this compound, DFT calculations were used to model the reaction pathway. Researchers were able to locate the transition state for the migratory insertion step and calculate its free energy, providing critical insight into the reaction's feasibility and kinetics.

Table 3: Calculated Free Energy for a Transition State Involving this compound.
ReactionTransition StateCalculated Free Energy (kcal/mol)Computational Method
Gold-Catalyzed Migratory InsertionTSBC16.9DFT

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery to correlate a molecule's structural or physicochemical properties with its biological activity. Although specific SAR models for this compound are not widely published, the principles can be readily applied.

A QSAR model would use molecular descriptors calculated for a series of related compounds to predict their activity. For this compound, these descriptors would be derived from its structure and from quantum chemical calculations. Key descriptors could include:

Lipophilicity (e.g., LogP): Affects membrane permeability and transport. The calculated XLogP3 for this compound is 2.9.

Electronic Properties: HOMO/LUMO energies, dipole moment, and atomic charges (from NBO or other methods) can describe the molecule's ability to engage in electrostatic or orbital interactions with a biological target.

Steric Descriptors: Molecular volume and surface area, which influence how the molecule fits into a receptor's binding pocket.

By building a statistical model based on these descriptors for a series of analogs, one could predict the biological activity of this compound and guide the synthesis of more potent compounds.

Predictive Modeling for Material Properties

Theoretical modeling is increasingly used to predict the properties of new materials before synthesis, saving significant time and resources. Given its rigid structure and conjugated π-system (phenyl ring and alkyne), this compound is a building block for advanced materials like polymers and metal-organic frameworks (MOFs).

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can predict key material properties:

Nonlinear Optical (NLO) Properties: The extended conjugation in this compound suggests it may have NLO properties. DFT calculations can predict the molecular polarizability (α) and the first hyperpolarizability (β), which are measures of a material's NLO response.

Electronic and Optical Properties: TD-DFT can predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of light the molecule absorbs. This is crucial for applications in dyes, sensors, or organic electronics.

Mechanical and Thermal Properties: While more complex and often requiring multiscale modeling, the properties of polymers derived from this compound can be estimated. DFT can provide the intrinsic stiffness of the monomer unit, which can be used in larger-scale models to predict the bulk properties of the resulting material.

The use of its derivatives in materials with aggregation-induced emission enhancement highlights the importance of predicting how molecular packing and intermolecular interactions influence photophysical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-Ethynylbenzoate, and how can reaction conditions (e.g., catalysts, solvents) influence yield?

  • Methodological Answer : this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling ethyl 4-iodobenzoate with terminal alkynes using PdCl₂(PPh₃)₂ (1 mol%) and CuI (1 mol%) in diisopropylamine (DIPA) at 60°C . Solvent choice (e.g., DIPA vs. THF) and catalyst loading significantly impact reaction efficiency. Trial experiments are recommended to optimize conditions, including testing variables like temperature (e.g., reflux vs. room temperature) and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on ethynyl (C≡CH, ~2.5 ppm) and ester (C=O, ~170 ppm) signals.
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm and acetonitrile/water mobile phase.
  • Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., m/z 188 for [M]⁺).
    Include error margins (e.g., ±0.5% for HPLC) and validate against reference standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For accidental ingestion, rinse mouth with water (≤200 mL) and seek medical attention. Avoid inducing vomiting .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in azide-alkyne cycloadditions. Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) to validate models. Use software like Gaussian or ORCA for calculations .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for this compound-based reactions?

  • Methodological Answer :

  • Controlled replication : Repeat experiments under identical conditions (catalyst batch, humidity, temperature).
  • Statistical analysis : Apply ANOVA to compare variances across datasets and identify outliers.
  • Advanced characterization : Use XPS or TEM to detect catalyst surface degradation (e.g., Pd leaching) that may explain discrepancies.
  • Literature benchmarking : Compare results with peer-reviewed studies using standardized protocols (e.g., TOF calculations) .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Derivative synthesis : Modify the ethynyl or ester group (e.g., replace ethyl with methyl or tert-butyl).
  • Bioactivity assays : Test derivatives against target enzymes (e.g., acetylcholinesterase) using fluorometric assays.
  • Data correlation : Use multivariate regression to link structural descriptors (e.g., logP, molar refractivity) to activity.
  • Cross-referencing : Apply grouping/read-across principles for analogs with shared functional groups (e.g., benzoate esters) .

Q. What methodologies optimize the scalability of this compound synthesis without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Catalyst recycling : Test immobilized Pd catalysts (e.g., Pd/C) for reuse across multiple batches.
  • Process monitoring : Use in-line FTIR to track reaction progress and adjust parameters in real time.
  • DoE (Design of Experiments) : Apply factorial designs to identify critical variables (e.g., pressure, residence time) .

Data Analysis & Presentation

Q. How should researchers statistically validate kinetic data from this compound reactions?

  • Methodological Answer :

  • Error bars : Calculate standard deviation (SD) from triplicate runs.
  • t-tests : Compare means between experimental groups (e.g., catalyst A vs. B).
  • Arrhenius plots : Derive activation energy (Eₐ) from ln(k) vs. 1/T data using linear regression (R² ≥ 0.95).
  • Outlier removal : Apply Grubbs’ test (α = 0.05) to exclude anomalous data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.